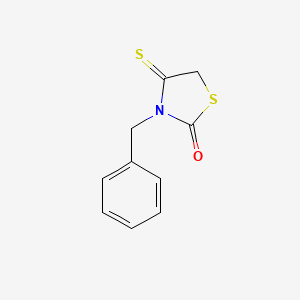

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thioxo group at the fourth position and the phenylmethyl group at the third position enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylmethylamine with carbon disulfide and chloroacetic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds derived from 2-thiazolidinone exhibit potent antibacterial and antifungal activities. For instance:

- Antibacterial Properties : A study demonstrated that certain thiazolidinone derivatives showed enhanced activity against resistant strains of bacteria, outperforming traditional antibiotics like ampicillin against Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.

- Antifungal Activity : In vitro tests revealed that thiazolidinone derivatives possess significant antifungal properties, with some compounds exhibiting lower minimum inhibitory concentrations compared to established antifungal agents . The best-performing compounds were shown to inhibit the growth of Trichoderma viride and Aspergillus fumigatus, suggesting potential for therapeutic use in fungal infections.

Anticancer Applications

The anticancer potential of thiazolidinone derivatives has been a focal point of research due to their ability to target various cancer cell lines:

- Mechanisms of Action : Thiazolidinones have been shown to inhibit key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase . This inhibition leads to reduced DNA synthesis and ultimately induces apoptosis in cancer cells.

- In Vitro Studies : Compounds derived from 2-thiazolidinone have demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The structure-activity relationship studies indicate that modifications in the thiazolidinone core can enhance anticancer efficacy.

Antihypertensive Effects

Research has also highlighted the potential of thiazolidinone derivatives as antihypertensive agents:

- Dopamine β-Hydroxylase Inhibition : Some studies suggest that 2-thioxo-4-thiazolidinone derivatives act as inhibitors of dopamine β-hydroxylase, which can lead to reduced norepinephrine levels and subsequently lower blood pressure . This mechanism positions these compounds as promising candidates for the treatment of hypertension.

Synthesis and Structure-Activity Relationship

The synthesis of 2-thiazolidinone derivatives typically involves multi-step processes, including cyclization reactions and condensation with various aromatic aldehydes. The structural modifications significantly influence their biological activities:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhanced antimicrobial potency |

| Variation in thiazolidinone core | Improved anticancer efficacy |

| Presence of electron-withdrawing groups | Increased solubility and bioavailability |

Case Studies

Several case studies illustrate the medicinal applications of 2-thiazolidinone derivatives:

- Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against multidrug-resistant bacterial strains, showing promising results with minimal cytotoxicity towards human cell lines .

- Cancer Treatment : A specific derivative demonstrated significant inhibition of tumor growth in animal models, highlighting its potential as a lead compound for further development in cancer therapeutics .

- Hypertension Management : Clinical trials involving thiazolidinone-based drugs showed a notable decrease in blood pressure among hypertensive patients, supporting their therapeutic use .

Mechanism of Action

The mechanism of action of 2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

Thiadiazoles: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- is unique due to the presence of both the thioxo and phenylmethyl groups, which enhance its pharmacological properties

Biological Activity

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- is a heterocyclic compound belonging to the thiazolidinone family, characterized by its unique five-membered ring structure containing sulfur and nitrogen atoms. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C10H9NOS2

- Molecular Weight : Approximately 209.29 g/mol

- Structure : The compound features a thioxo group at position 4 and a phenylmethyl group at position 3, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazolidinones, including 2-thiazolidinone, 3-(phenylmethyl)-4-thioxo-, exhibit significant antibacterial and antifungal activities. The mechanism of action often involves the inhibition of cell wall synthesis or disruption of membrane integrity. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. For instance, derivatives of 2-thiazolidinone have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxicity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, revealing significant cytotoxic effects with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.2 |

| HCT116 (Colon) | 8.7 |

| U87MG (Glioma) | 4.5 |

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of 2-thiazolidinone, 3-(phenylmethyl)-4-thioxo- can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors affecting signaling pathways related to cell growth and apoptosis.

- Nucleophilic Substitutions : The thioxo group allows for nucleophilic attack, which can lead to modifications in biological macromolecules.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of thiazolidinone derivatives showed that modifications at the phenylmethyl position significantly affected antibacterial potency. Compounds with electron-donating groups exhibited enhanced activity against resistant strains.

- Cytotoxicity in Cancer Cells : Research involving the treatment of glioblastoma cells with thiazolidinone derivatives indicated that certain structural modifications led to increased cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

CAS No. |

95213-81-3 |

|---|---|

Molecular Formula |

C10H9NOS2 |

Molecular Weight |

223.3 g/mol |

IUPAC Name |

3-benzyl-4-sulfanylidene-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H9NOS2/c12-10-11(9(13)7-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

OEBJCIQIUFWPRX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)N(C(=O)S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.